molecular formula C12H11NO5 B3383829 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid CAS No. 500349-81-5

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B3383829
CAS No.: 500349-81-5
M. Wt: 249.22 g/mol
InChI Key: UMRUDNVGDOZXDW-UHFFFAOYSA-N
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Description

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 4, methoxy groups at positions 5 and 8, and a carboxylic acid moiety at position 2. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. The methoxy and hydroxyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for drug development or chemical synthesis .

Properties

IUPAC Name

5,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUDNVGDOZXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with methoxy and hydroxy substituents under controlled conditions. One common method includes the use of methoxy-substituted aniline derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules and heterocycles. Its chemical reactivity allows it to undergo various transformations:

  • Oxidation : Hydroxy groups can be oxidized to form quinone derivatives.
  • Reduction : The compound can be reduced to yield dihydroquinoline derivatives.
  • Substitution Reactions : Methoxy groups can be substituted with other functional groups under appropriate conditions.

These reactions enable the synthesis of derivatives that may possess enhanced properties or novel functionalities.

Biological Applications

This compound has been investigated for its biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens. It has been studied for potential applications in treating infections caused by resistant strains of bacteria.
  • Anticancer Properties : Research indicates that this compound inhibits specific enzymes involved in cancer cell proliferation. It interacts with protein tyrosine kinases (PTKs), which play a critical role in regulating cell growth and differentiation. Inhibition of these enzymes may reduce tumor growth .

Industrial Applications

The compound is also utilized in industrial applications, particularly in the synthesis of materials with specific properties such as dyes and polymers. Its unique structure allows for the tailoring of materials for various applications in chemical manufacturing.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of cancer cells in vitro. The mechanism was attributed to its ability to modulate enzyme activity related to cell proliferation pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against several bacterial strains. The findings indicated that it exhibited a notable inhibitory effect, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their substituent differences:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid C₁₂H₁₁NO₅ 4-OH; 5,8-OCH₃ ~265.23 (estimated) Polar groups enhance solubility; methoxy groups increase steric bulk .
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid C₁₂H₁₁NO₃ 4-OH; 5,8-CH₃ 217.22 Methyl groups reduce polarity; lower molecular weight .
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid C₁₂H₁₂N₂O₅ 4-NH₂; 5,8-OCH₃ ~264.24 (estimated) Amino group improves hydrogen bonding; potential for enhanced bioactivity .
4-Amino-5,8-dimethylquinoline-3-carboxylic acid C₁₂H₁₂N₂O₂ 4-NH₂; 5,8-CH₃ 232.24 Reduced solubility compared to methoxy analogs; CAS 1242260-43-0 .
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid C₁₅H₁₇NO₂S 4-S; 1-pentyl 287.37 Thioxo group alters electronic properties; synthetic route involves LiOH/THF .
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester C₁₄H₁₅NO₃ 4-OH; 5,8-CH₃; 3-COOEt 245.27 Esterification improves lipophilicity; used as synthetic intermediate .

Biological Activity

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid (also referred to as 4-HDQ) is a compound belonging to the class of quinolines, which are known for their diverse biological activities. This article examines the biological activity of 4-HDQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-HDQ has the molecular formula C₁₁H₁₃N₁O₅ and a molecular weight of 249.22 g/mol. Its structure features hydroxyl and methoxy substituents that contribute to its unique biological properties. The compound can be synthesized through various chemical reactions involving quinoline derivatives, making it a valuable building block in medicinal chemistry.

Antimicrobial Activity

Quinolines, including 4-HDQ, are recognized for their antibacterial properties. Research has demonstrated that 4-HDQ exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action often involves interference with bacterial DNA synthesis or function, similar to other quinolone antibiotics.

Table 1: Antimicrobial Efficacy of 4-HDQ

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have indicated that 4-HDQ may also possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Effects
A study conducted on HeLa cells (cervical cancer) demonstrated that treatment with 4-HDQ resulted in a dose-dependent decrease in cell viability. At concentrations of 50 µM and above, significant apoptosis was observed, with an increase in caspase-3 activity indicating the activation of apoptotic pathways.

The biological activity of 4-HDQ is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in DNA replication or repair.
  • Receptor Modulation : It may modulate receptor activity associated with cell signaling pathways that regulate growth and apoptosis.

Research Findings

Recent literature reviews have highlighted the potential of 4-HDQ as a lead compound for further drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity against target pathogens or cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of DNA-related enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of quinoline precursors with functionalized aldehydes, followed by selective methoxylation and carboxylation. Key steps include:

  • Use of acetylacetate dianions for nucleophilic addition to aldehydes (modified Seebach-Meyer approach) .
  • Hydrolysis at 0°C to avoid decarboxylation and retro-aldol side reactions .
  • Acidification under controlled pH to isolate the carboxylic acid moiety. Optimization involves adjusting solvent polarity (e.g., DMSO for improved solubility) and reaction time to maximize yield (typically 60–75%) .

Q. How can researchers ensure purity during purification, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: chloroform/methanol gradients) .
  • Analytical Validation :
  • HPLC : Use C18 columns with UV detection at 254 nm to monitor purity (>95%) and identify by-products (e.g., demethylated derivatives) .
  • NMR : ¹H/¹³C NMR in DMSO-d6 confirms protonation states (e.g., deprotonated hydroxyl groups at δ 10–12 ppm) and methoxy substituents (δ 3.8–4.0 ppm) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C in a desiccator. Avoid prolonged exposure to humidity, which may hydrolyze methoxy groups. Periodic purity checks via TLC or HPLC are advised .

Advanced Research Questions

Q. How do methoxy and hydroxyl substituents influence the compound’s electronic properties and reactivity in metal-chelation studies?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the carboxylic acid group and electron-donating methoxy groups, impacting coordination with transition metals (e.g., Fe³⁺, Cu²⁺) .
  • Experimental Validation : UV-Vis titration in ethanol/water (1:1) at varying pH (2–10) monitors chelation via λmax shifts (e.g., 300 nm → 320 nm upon Fe³⁺ binding) .

Q. What challenges arise in methylating the 4-hydroxy group, and how can decomposition be minimized?

  • Methodological Answer :

  • Challenge : Methylation (e.g., using diazomethane) often leads to decomposition due to steric hindrance from adjacent methoxy groups .
  • Mitigation :
  • Use trimethylsilyl diazomethane for milder methylation .
  • Monitor reaction progress via LC-MS to halt at 70–80% conversion, followed by rapid quenching and purification .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer :

  • Root Cause Analysis : Variability arises from differences in precursor quality (e.g., aldehyde purity) and hydrolysis conditions .
  • Resolution :
  • Standardize starting materials (e.g., ≥99% purity via HPLC).
  • Optimize hydrolysis time (30–45 min at 0°C) to prevent over-acidification .

Q. What strategies are effective in studying the compound’s stability under physiological pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Analysis : LC-MS identifies degradation products (e.g., quinoline ring-opening at pH > 8) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid

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